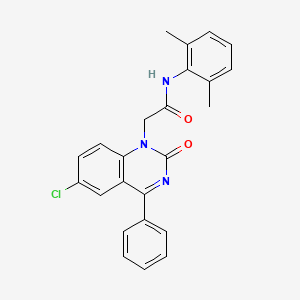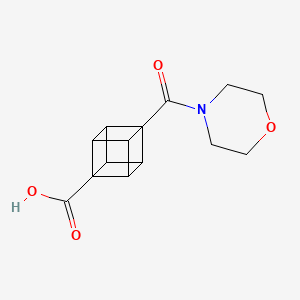
(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid” appears to be a cubane derivative. Cubane is a synthetic hydrocarbon molecule that consists of eight carbon atoms arranged at the corners of a cube, with hydrogen atoms attached to each carbon atom.
Synthesis Analysis
The synthesis of cubane and its derivatives is a complex process that often involves multiple steps and specialized chemical techniques. The specifics of synthesizing this particular compound would depend on the exact methods used by the chemists who designed the synthesis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a cubane core (a cube-shaped arrangement of carbon atoms), with a morpholine-4-carbonyl group attached at one corner and a carboxylic acid group attached at another corner.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups attached to the cubane core. Both the morpholine and carboxylic acid groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its cubane core and the attached functional groups. Cubane derivatives are often characterized by high density, stability, and strain energy.科学的研究の応用
Magnetic Properties and Synthesis of Cubane Clusters
Research has explored the synthesis of unique octa- and hendeca-nuclear dysprosium(III) clusters incorporating cubane units, demonstrating slow magnetic relaxation behavior, which expands upon the pure 4f type single-molecule magnets (SMMs) (Miao et al., 2011).
Structural Studies of Cubane Derivatives
Studies on cubane derivatives, such as 1,2,4,7-tetra(carboxymethyl)cubane and 1,2,3,5,7-penta(carboxymethyl)cubane, have provided insights into cubane structures with substituents on adjacent carbon atoms, a rare occurrence in the literature (Butcher et al., 1995).
Exploration of Cubane’s Acidity and Bond Energy
Research on cubane and its derivatives has delved into its unusual acidity and the carbon-hydrogen bond dissociation energy, contributing to a better understanding of its chemical properties (Hare et al., 1997).
Catalytic Applications
Cubane-type structures have been studied for their potential in catalytic applications. For instance, a tetrameric Co(ii) complex with an asymmetric cubane-type core has shown effectiveness in the epoxidation of various olefins, including challenging substrates (Lee et al., 2016).
Hydrogen Bonding and Crystal Structures
The study of cubane-1,3,5,7-tetracarboxylic acid dihydrate has revealed insights into the flexible nature of the cubane skeleton and its influence on the crystal structure, highlighting the role of hydrogen bonding in such systems (Butcher et al., 1997).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on its specific physical and chemical properties. Proper handling and disposal procedures should be followed.
将来の方向性
The study of cubane and its derivatives is an active area of research in organic chemistry. Future directions could include the synthesis of new cubane derivatives, exploration of their reactivity, and investigation of their potential applications in areas such as materials science or medicinal chemistry.
特性
IUPAC Name |
4-(morpholine-4-carbonyl)cubane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-11(15-1-3-19-4-2-15)13-5-8-6(13)10-7(13)9(5)14(8,10)12(17)18/h5-10H,1-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIBXKANMPGROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C23C4C5C2C6C3C4C56C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

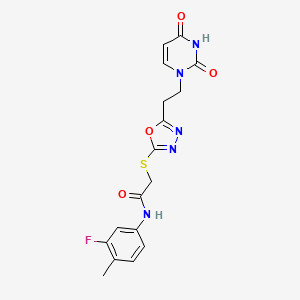
![2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2667047.png)
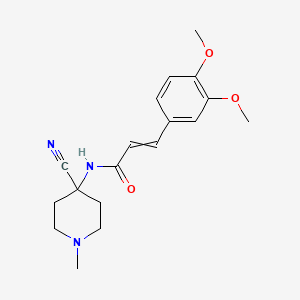

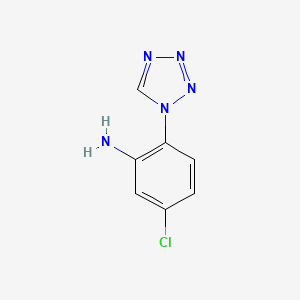
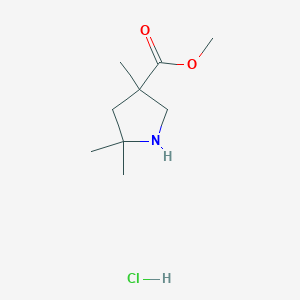
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2667053.png)
![Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2667057.png)
![3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione](/img/structure/B2667058.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2667059.png)
![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2667060.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2667061.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2667062.png)
